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molecular formula C10H18O B8544162 7-Methylnon-6-en-3-one CAS No. 22203-38-9

7-Methylnon-6-en-3-one

Cat. No. B8544162
M. Wt: 154.25 g/mol
InChI Key: HKOJBOJXQMRVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04137273

Procedure details

By repeating the above process using the ethylene ketal of each of 1-bromo-5-hexanone and 1-bromo-4-hexanone, there is obtained 7-methyl-6-nonen-2-one and 7-methyl-6-nonen-3-one.
[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6](=[O:8])[CH3:7].Br[CH2:10][CH2:11][CH2:12][C:13](=[O:16])[CH2:14][CH3:15]>>[CH3:10][C:11]([CH2:12][CH3:13])=[CH:2][CH2:3][CH2:4][CH2:5][C:6](=[O:8])[CH3:7].[CH3:2][C:3]([CH2:4][CH3:5])=[CH:10][CH2:11][CH2:12][C:13](=[O:16])[CH2:14][CH3:15]

Inputs

Step One
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CCCCC(C)=O)CC
Name
Type
product
Smiles
CC(=CCCC(CC)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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